molecular formula C14H20ClN3O B14394390 N-Azepan-1-yl-N'-(2-chloro-6-methylphenyl)urea CAS No. 88302-32-3

N-Azepan-1-yl-N'-(2-chloro-6-methylphenyl)urea

Katalognummer: B14394390
CAS-Nummer: 88302-32-3
Molekulargewicht: 281.78 g/mol
InChI-Schlüssel: ASCBWPYZBXCKEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Azepan-1-yl-N’-(2-chloro-6-methylphenyl)urea is a chemical compound known for its unique structure and potential applications in various fields. This compound features an azepane ring attached to a urea moiety, with a 2-chloro-6-methylphenyl group as a substituent. Its distinct chemical structure makes it a subject of interest in scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Azepan-1-yl-N’-(2-chloro-6-methylphenyl)urea typically involves the reaction of azepane with 2-chloro-6-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-Azepan-1-yl-N’-(2-chloro-6-methylphenyl)urea may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-Azepan-1-yl-N’-(2-chloro-6-methylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of reduced urea derivatives.

    Substitution: Formation of substituted urea derivatives with different functional groups replacing the chloro group.

Wissenschaftliche Forschungsanwendungen

N-Azepan-1-yl-N’-(2-chloro-6-methylphenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-Azepan-1-yl-N’-(2-chloro-6-methylphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(2-chloro-6-methylphenyl)urea: Lacks the azepane ring, making it less structurally complex.

    N-Azepan-1-yl-N’-(2-fluoro-6-methylphenyl)urea: Similar structure but with a fluoro substituent instead of chloro.

    N-Azepan-1-yl-N’-(2-chloro-6-ethylphenyl)urea: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

N-Azepan-1-yl-N’-(2-chloro-6-methylphenyl)urea is unique due to the presence of both the azepane ring and the 2-chloro-6-methylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

88302-32-3

Molekularformel

C14H20ClN3O

Molekulargewicht

281.78 g/mol

IUPAC-Name

1-(azepan-1-yl)-3-(2-chloro-6-methylphenyl)urea

InChI

InChI=1S/C14H20ClN3O/c1-11-7-6-8-12(15)13(11)16-14(19)17-18-9-4-2-3-5-10-18/h6-8H,2-5,9-10H2,1H3,(H2,16,17,19)

InChI-Schlüssel

ASCBWPYZBXCKEB-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)NN2CCCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.